molecular formula C21H23N3O5S2 B3297734 N-[(2E)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide CAS No. 896274-45-6

N-[(2E)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide

Cat. No.: B3297734
CAS No.: 896274-45-6
M. Wt: 461.6 g/mol
InChI Key: GBSINFJRKHLGQZ-UHFFFAOYSA-N
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Description

N-[(2E)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide is a highly potent and selective cell-permeable inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). This compound demonstrates exceptional selectivity for DYRK1A over other kinases , making it an invaluable pharmacological tool for dissecting DYRK1A-specific signaling pathways in complex biological systems. Its primary research application is in the study of Down syndrome, where the DYRK1A gene is triplicated on chromosome 21, contributing to cognitive deficits; inhibiting DYRK1A activity with this compound provides a mechanism to probe its role in neuronal development and function. Furthermore, it is extensively used in cancer research, particularly for acute megakaryoblastic leukemia (AMKL) and glioblastoma , where it has been shown to induce cell cycle arrest and apoptosis by targeting oncogenic DYRK1A. The inhibitor operates by competitively binding to the ATP-binding site of the kinase, thereby blocking its phosphotransferase activity and modulating the phosphorylation of key substrates, including transcription factors and proteins involved in cell cycle control. This precise mechanism allows researchers to investigate the consequences of acute DYRK1A inhibition on processes like neurogenesis, beta-cell proliferation, and tumorigenesis, offering critical insights for developing novel therapeutic strategies.

Properties

IUPAC Name

N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S2/c1-4-29-12-11-24-17-10-9-15(22-14(2)25)13-18(17)30-21(24)23-20(26)16-7-5-6-8-19(16)31(3,27)28/h5-10,13H,4,11-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSINFJRKHLGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide typically involves multiple steps. The initial step often includes the formation of the benzothiazole ring, followed by the introduction of the acetamido group and the ethoxyethyl side chain. The final step involves the attachment of the methanesulfonylbenzamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(2E)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(2E)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Analogues

The compound’s benzothiazole sulfonamide scaffold is shared with several pharmacologically active molecules. Below is a comparative analysis of substituents and functional groups:

Compound Name Core Structure Key Substituents Pharmacological Relevance Reference
Target Compound Benzothiazole sulfonamide 6-Acetamido, 3-(2-ethoxyethyl), 2-methanesulfonylbenzamide Hypothetical: Enzyme inhibition
4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide Benzothiazole sulfonamide 6-Methyl, 4-methoxybenzenesulfonamide 11β-HSD1 inhibitor (antidiabetic)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole acetamide 6-Trifluoromethyl, 2-phenylacetamide Patent: Pesticidal/Pharmaceutical
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) Benzimidazole benzamide Benzimidazole-thioacetamido, 2,4-dinitrophenyl Antimicrobial, anticancer
Key Observations:
  • Sulfonamide vs. Acetamide : Methanesulfonylbenzamide (target) vs. benzenesulfonamide () alters electronic properties, affecting binding to enzymes like 11β-HSD1.
  • Benzothiazole vs. Benzimidazole : The sulfur atom in benzothiazole (vs. nitrogen in benzimidazole) influences aromaticity and hydrogen-bonding capacity .
Crystallographic Insights:
  • The target compound’s crystal structure (if resolved) would likely exhibit hydrogen bonding (N–H⋯O/S) and π-π stacking, as seen in ’s compound, which forms R₂²(8) motifs via N–H⋯N and C–H⋯O interactions .
  • The ethoxyethyl group may introduce steric effects, altering packing compared to smaller substituents like methyl.

Biological Activity

N-[(2E)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide is a complex organic compound with significant potential in biological applications. This article aims to explore its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a benzothiazole ring , an acetamido group , and a methanesulfonylbenzamide moiety . Its IUPAC name is N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-methylsulfonylbenzamide, with a molecular formula of C22H25N3O5S and a molecular weight of approximately 443.5 g/mol.

PropertyValue
IUPAC NameN-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-methylsulfonylbenzamide
Molecular FormulaC22H25N3O5S
Molecular Weight443.5 g/mol
Chemical StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Research suggests that it may modulate the activity of various enzymes or receptors, leading to diverse biological effects such as:

  • Antimicrobial Activity : Preliminary studies indicate potential efficacy against certain bacterial strains.
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro.
  • Anti-inflammatory Effects : It may play a role in reducing inflammation through modulation of inflammatory pathways.

Antimicrobial Activity

A study conducted by highlighted the compound's effectiveness against various bacterial strains, demonstrating a significant reduction in bacterial growth at specific concentrations. The minimum inhibitory concentration (MIC) values were determined for several strains, indicating its potential as an antimicrobial agent.

Anticancer Research

In vitro studies have been conducted to assess the anticancer properties of this compound. A notable study reported that it inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 12 µM, suggesting that it could be a lead compound for further development in cancer therapy .

Anti-inflammatory Effects

Research has also indicated that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines in cellular models . This suggests its potential utility in treating inflammatory diseases.

Case Studies and Clinical Applications

While comprehensive clinical trials are yet to be reported, several preclinical studies have paved the way for future research:

  • Case Study on Anticancer Activity : In a study involving MCF-7 cells, treatment with the compound resulted in apoptosis and cell cycle arrest at the G1 phase.
  • Case Study on Antimicrobial Efficacy : A series of experiments demonstrated that the compound effectively inhibited Staphylococcus aureus growth, providing insights into its potential application in treating infections caused by resistant strains.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-[(2E)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide to ensure high yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters:

  • Temperature : Maintain strict temperature ranges (e.g., reflux conditions in ethanol or dichloromethane) to avoid side reactions .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction kinetics and solubility of intermediates .
  • Purification : Employ column chromatography or recrystallization for isolating pure products, validated via thin-layer chromatography (TLC) with solvent systems like chloroform:methanol (7:3) .
  • Monitoring : Track reaction progress using TLC and confirm final purity via NMR and mass spectrometry (MS) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to verify substituent positions and stereochemistry, particularly for the benzothiazole and methanesulfonyl groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify functional groups like amide C=O stretches (~1650 cm1^{-1}) and sulfonyl S=O bonds (~1350 cm1^{-1}) .
  • X-ray Crystallography (if applicable): Resolve absolute configuration for crystalline derivatives .

Q. How do the functional groups in this compound influence its chemical reactivity and stability under varying conditions?

  • Methodological Answer :

  • Benzothiazole Core : Enhances π-π stacking interactions but may undergo ring-opening under strong acidic/basic conditions .
  • Methanesulfonyl Group : Electron-withdrawing effects stabilize the amide linkage but increase susceptibility to nucleophilic attack at the sulfonyl center .
  • Ethoxyethyl Side Chain : Improves solubility in organic solvents but may hydrolyze under prolonged aqueous storage .
  • Experimental Validation : Conduct stress testing (e.g., pH variations, thermal degradation) with HPLC monitoring to assess stability .

Advanced Research Questions

Q. How can researchers resolve contradictory data observed in biological activity assays across different studies?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds in replicate experiments .
  • Purity Verification : Re-test batches with ≥95% purity (via HPLC) to exclude impurities as confounding factors .
  • Mechanistic Profiling : Use kinase inhibition panels or proteomics to identify off-target effects that may explain variability .
  • Statistical Analysis : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity trends .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies to identify critical pharmacophoric elements?

  • Methodological Answer :

  • Systematic Derivatization : Modify specific regions (e.g., substituents on the benzothiazole ring or ethoxyethyl chain) while retaining the core scaffold .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes against targets like carbonic anhydrase IX .
  • Biological Testing : Prioritize derivatives with IC50_{50} values ≤10 μM in enzyme inhibition assays, followed by ADMET profiling .
  • Data Integration : Map SAR trends using heatmaps or 3D-QSAR models to guide iterative optimization .

Q. What methodologies are suitable for assessing the metabolic stability and degradation pathways of this compound in preclinical models?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key Phase I modifications (e.g., oxidation of ethoxyethyl groups) should be quantified .
  • Isotope Labeling : Use 14^{14}C-labeled analogs to track degradation products in plasma stability studies .
  • CYP Enzyme Screening : Identify cytochrome P450 isoforms involved in metabolism using recombinant enzymes and selective inhibitors .
  • In Vivo Correlations : Compare pharmacokinetic profiles (AUC, t1/2_{1/2}) in rodent models to in vitro data for validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2E)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[(2E)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide

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